1-Benzyl-3-vinyl-1H-imidazol-3-ium chloride
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Overview
Description
1-Benzyl-3-vinyl-1H-imidazol-3-ium chloride is a chemical compound with the molecular formula C12H13ClN2. It is a member of the imidazolium family, characterized by the presence of a positively charged imidazole ring. This compound is known for its applications in various fields, including organic synthesis, catalysis, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-3-vinyl-1H-imidazol-3-ium chloride can be synthesized through a multi-step process. One common method involves the reaction of benzylamine with 3-vinylimidazole under basic conditions to form 1-benzyl-3-vinylimidazole. This intermediate is then reacted with hydrochloric acid to yield the final product .
Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving the use of advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-3-vinyl-1H-imidazol-3-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The vinyl group in the compound allows for various substitution reactions, including nucleophilic and electrophilic substitutions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed:
Oxidation: Formation of corresponding aldehydes or carboxylic acids.
Reduction: Formation of corresponding alcohols.
Substitution: Formation of substituted imidazolium salts.
Scientific Research Applications
1-Benzyl-3-vinyl-1H-imidazol-3-ium chloride has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of ionic liquids and as a stabilizer in various industrial processes
Mechanism of Action
The mechanism of action of 1-Benzyl-3-vinyl-1H-imidazol-3-ium chloride involves its interaction with molecular targets through its imidazolium ring. The positively charged imidazolium ring can interact with negatively charged species, facilitating various chemical reactions. In biological systems, it may interact with cellular membranes and proteins, leading to its antimicrobial effects .
Comparison with Similar Compounds
- 1-Butyl-3-vinyl-1H-imidazol-3-ium bromide
- 1-Ethyl-3-vinyl-1H-imidazol-3-ium chloride
- 1-Methyl-3-vinyl-1H-imidazol-3-ium chloride
Comparison: 1-Benzyl-3-vinyl-1H-imidazol-3-ium chloride is unique due to its benzyl group, which imparts distinct chemical properties compared to other similar compounds. The presence of the benzyl group enhances its stability and reactivity, making it a valuable compound in various applications .
Properties
Molecular Formula |
C12H13ClN2 |
---|---|
Molecular Weight |
220.70 g/mol |
IUPAC Name |
1-benzyl-3-ethenylimidazol-1-ium;chloride |
InChI |
InChI=1S/C12H13N2.ClH/c1-2-13-8-9-14(11-13)10-12-6-4-3-5-7-12;/h2-9,11H,1,10H2;1H/q+1;/p-1 |
InChI Key |
XIJLLXAKBJPLPE-UHFFFAOYSA-M |
Canonical SMILES |
C=CN1C=C[N+](=C1)CC2=CC=CC=C2.[Cl-] |
Origin of Product |
United States |
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